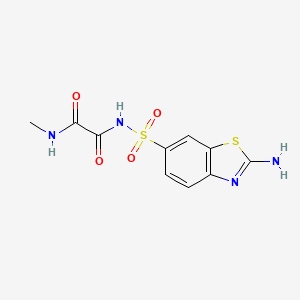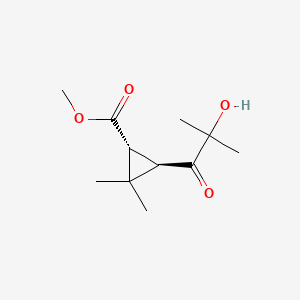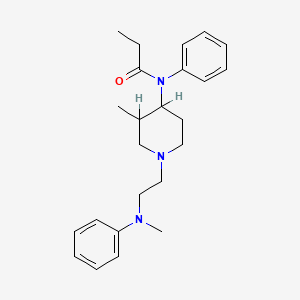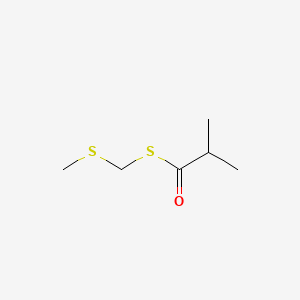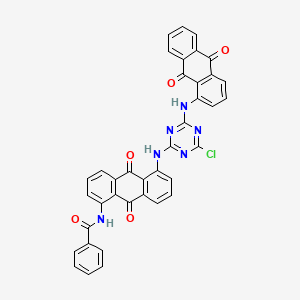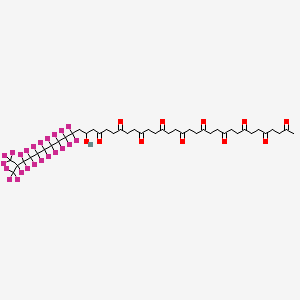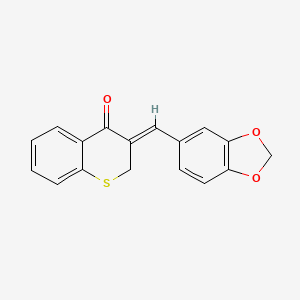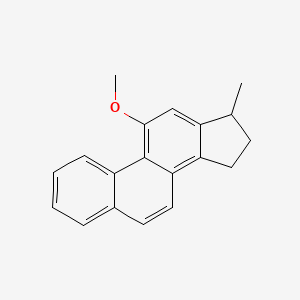
16,17-Dihydro-11-methoxy-17-methyl-15H-cyclopenta(a)phenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16,17-Dihydro-11-methoxy-17-methyl-15H-cyclopenta(a)phenanthrene is a complex organic compound with a unique structure that includes a cyclopenta[a]phenanthrene core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 16,17-Dihydro-11-methoxy-17-methyl-15H-cyclopenta(a)phenanthrene typically starts with 15,16-dihydro-11-methoxycyclopenta[a]phenanthren-17-one. The isomeric 15- and 16-keto analogues are synthesized along with all three isomeric secondary alcohols, the trans-16,17-diol, and a number of other derivatives . The reaction conditions often involve specific reagents and catalysts to ensure the desired transformations.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The process would likely involve optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
16,17-Dihydro-11-methoxy-17-methyl-15H-cyclopenta(a)phenanthrene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include various isomeric analogues, secondary alcohols, and diols. These products are often intermediates in further synthetic processes or are studied for their unique properties .
Wissenschaftliche Forschungsanwendungen
16,17-Dihydro-11-methoxy-17-methyl-15H-cyclopenta(a)phenanthrene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects on living organisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Wirkmechanismus
The mechanism by which 16,17-Dihydro-11-methoxy-17-methyl-15H-cyclopenta(a)phenanthrene exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used. The exact molecular targets and pathways are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 15,16-Dihydro-11-methoxycyclopenta[a]phenanthren-17-one
- 17-Methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene
- 16,17-Dihydro-3-methoxy-17-methyl-15H-cyclopenta(a)phenanthrene
Uniqueness
16,17-Dihydro-11-methoxy-17-methyl-15H-cyclopenta(a)phenanthrene is unique due to its specific structural features and the resulting chemical properties.
Eigenschaften
CAS-Nummer |
5831-18-5 |
|---|---|
Molekularformel |
C19H18O |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
11-methoxy-17-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C19H18O/c1-12-7-9-15-16-10-8-13-5-3-4-6-14(13)19(16)18(20-2)11-17(12)15/h3-6,8,10-12H,7,9H2,1-2H3 |
InChI-Schlüssel |
KJYYYLVJWLOSFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=C3C=CC4=CC=CC=C4C3=C(C=C12)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


